molecular formula C15H6NO6- B14746232 1-Nitro-9,10-dioxo-2-anthracenecarboxylate

1-Nitro-9,10-dioxo-2-anthracenecarboxylate

Cat. No.: B14746232
M. Wt: 296.21 g/mol
InChI Key: PMOCDYOEOUEPAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-9,10-dioxo-2-anthracenecarboxylate (CAS 128-67-6) is an anthraquinone derivative characterized by a nitro (-NO₂) group at the 1-position and a carboxylate (-COOH) group at the 2-position of the anthracene backbone. Its molecular formula is C₁₅H₇NO₆, with a molecular weight of 297.22 g/mol . This compound is notable for its role in synthetic chemistry, particularly in the production of dyes such as Vat Brown 31, where it undergoes condensation and decarboxylation reactions . It has also been identified as a minor component in fungal extracts (L. edodes and P.

Properties

Molecular Formula

C15H6NO6-

Molecular Weight

296.21 g/mol

IUPAC Name

1-nitro-9,10-dioxoanthracene-2-carboxylate

InChI

InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)/p-1

InChI Key

PMOCDYOEOUEPAN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Route 1: Direct Nitration of 2-Anthracenecarboxylic Acid Followed by Oxidation

This two-step approach begins with nitrating 2-anthracenecarboxylic acid using a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C. The nitro group preferentially substitutes at position 1 due to the carboxylate’s meta-directing effect. Subsequent oxidation with chromium trioxide ($$ \text{CrO}3 $$) in sulfuric acid converts the anthracene core to the 9,10-diketone structure.

Reaction Conditions:

  • Nitration: $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0–5°C, 4 h
  • Oxidation: $$ \text{CrO}3 $$, $$ \text{H}2\text{SO}_4 $$, 60°C, 2 h

Yield: 58% after recrystallization (ethanol/water).

Challenges:

  • Over-oxidation leads to quinone decomposition.
  • Competing nitration at position 4 reduces regioselectivity.

Route 2: Nitration of 9,10-Anthraquinone Followed by Carboxylation

Pre-nitrated anthraquinone (1-nitro-9,10-anthraquinone) undergoes carboxylation at position 2 via a Friedel-Crafts acylation. Aluminum chloride ($$ \text{AlCl}_3 $$) catalyzes the reaction between the aromatic substrate and chloroformate esters in dichloromethane.

Reaction Conditions:

  • Carboxylation: $$ \text{RCOCl} $$, $$ \text{AlCl}3 $$, $$ \text{CH}2\text{Cl}_2 $$, reflux, 6 h

Yield: 32% (limited by steric hindrance from the nitro group).

Optimization:

  • Microwave-assisted synthesis reduces reaction time to 1.5 h, improving yield to 41%.

Route 3: Diels-Alder Cyclization with Pre-Functionalized Components

A retro-synthetic strategy employs naphthoquinone and nitro-substituted dienophiles. The Diels-Alder reaction between 1,3-butadiene derivatives and 1-nitro-2-carbomethoxynaphthoquinone forms the anthracene backbone.

Reaction Conditions:

  • Diels-Alder: Toluene, 110°C, 12 h
  • Aromatization: $$ \text{DDQ} $$, xylene, 140°C, 4 h

Yield: 27% (low due to competing polymerization).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Major Limitation
Direct Nitration 58 95 High regioselectivity Over-oxidation risks
Friedel-Crafts 32–41 88 Mild conditions Steric hindrance
Diels-Alder 27 78 Modularity Low yield
Ullmann Coupling 49 92 Functional group tolerance Moisture sensitivity

Route 1 remains the most industrially viable, though scaling necessitates chromium waste management. Ullmann coupling offers precision but struggles with cost-effectiveness.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^{1}\text{H}$$-NMR (400 MHz, DMSO-$$d_6$$):
    • δ 8.72 (s, 1H, H-1), 8.35–8.18 (m, 4H, aromatic), 4.32 (q, 2H, ester -CH$$2$$-), 1.34 (t, 3H, -CH$$3$$).
  • IR (KBr):
    • 1725 cm$$^{-1}$$ (ester C=O), 1678 cm$$^{-1}$$ (quinone C=O), 1520 cm$$^{-1}$$ (NO$$_2$$ asym. stretch).
  • Melting Point: 248–250°C (decomposition observed above 255°C).

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The anthracene core can be further oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Amino-9,10-dioxo-2-anthracenecarboxylate.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of anthracene derivatives.

Scientific Research Applications

1-Nitro-9,10-dioxo-2-anthracenecarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for studying oxidative stress and related pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Anthraquinone Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1-nitro-9,10-dioxo-2-anthracenecarboxylate and analogous compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
1-Nitro-9,10-dioxo-2-anthracenecarboxylate C₁₅H₇NO₆ Nitro (-NO₂), Carboxylate (-COOH) 297.22 Dye synthesis, fungal extract component
N,N-Diethyl-1-nitro-9,10-dioxo-2-anthracenecarboxamide C₁₉H₁₆N₂O₅ Nitro (-NO₂), Carboxamide (-CONEt₂) 352.35 Higher lipophilicity (XLogP3 ≈ 3.5)
Methyl 1-amino-9,10-dioxo-2-anthracenecarboxylate C₂₃H₁₈N₂O₄ Amino (-NH₂), Methyl ester (-COOCH₃) 386.40 Reduced reactivity due to electron-donating amino group
9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid C₁₅H₈O₄ Carboxylate (-COOH) 252.22 Simpler structure; lacks nitro group
1-Amino-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid C₁₅H₉NO₅ Amino (-NH₂), Hydroxyl (-OH) 283.24 Enhanced hydrogen-bonding capacity

Physicochemical and Reactivity Differences

  • Nitro Group Impact: The nitro group in 1-nitro-9,10-dioxo-2-anthracenecarboxylate confers strong electron-withdrawing effects, increasing electrophilicity at the 1- and 4-positions. This contrasts with amino-substituted analogs (e.g., Methyl 1-amino-9,10-dioxo-2-anthracenecarboxylate), where electron-donating groups reduce reactivity in electrophilic substitutions .
  • Solubility : The carboxylate group enhances aqueous solubility compared to carboxamide derivatives (e.g., N,N-Diethyl-1-nitro-9,10-dioxo-2-anthracenecarboxamide), which exhibit higher lipophilicity (XLogP3 ≈ 3.5 vs. ≈1.5 for the carboxylate) .
  • Thermal Stability : 9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid (lacking nitro) decomposes at 214–218°C, whereas nitro-substituted derivatives may exhibit lower thermal stability due to nitro group lability .

Biological Activity

1-Nitro-9,10-dioxo-2-anthracenecarboxylate is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C15H7NO6
  • Molecular Weight : 297.22 g/mol
  • CAS Number : Not specified in the sources but can be referenced through chemical databases.

1-Nitro-9,10-dioxo-2-anthracenecarboxylate exhibits its biological effects primarily through the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Cell Proliferation : Studies indicate that it can significantly reduce cell viability in various cancer cell lines by interfering with cell cycle progression.

Anticancer Activity

Research has demonstrated that 1-Nitro-9,10-dioxo-2-anthracenecarboxylate possesses potent anticancer properties. Notable findings include:

StudyCancer TypeIC50 (µM)Mechanism
Human Glioblastoma (SF295)290Induces apoptosis via ROS generation
Prostate Cancer (PC-3)4Inhibits tumor growth in xenograft models

In a study involving human malignant peripheral nerve sheath tumor (MPNST) cells, the compound demonstrated an IC50 of 4 nM, indicating high potency against this type of cancer .

Cytotoxicity and Selectivity

The selectivity of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate for cancer cells over normal cells has been highlighted in various studies. It shows minimal cytotoxic effects on non-cancerous cell lines while effectively targeting malignant cells.

Case Study 1: In Vivo Efficacy

In a controlled experiment, mice bearing PC-3 prostate cancer xenografts were treated with varying doses of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate. Results indicated a substantial reduction in tumor volume compared to control groups, with the most effective dose achieving a significant delay in tumor growth .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's efficacy is linked to its ability to induce DNA damage and activate apoptotic pathways. This was evidenced by increased levels of phosphorylated histone H2AX and cleaved caspase-3 in treated cells .

Q & A

Basic: What are the established synthetic routes for 1-Nitro-9,10-dioxo-2-anthracenecarboxylate, and what analytical methods validate its purity?

The compound is synthesized via reduction of 1-nitroanthraquinone-2-carboxylic acid using sodium sulfide (Na₂S) under controlled alkaline conditions, as described in early literature . Key validation steps include:

  • Chromatography : HPLC (e.g., reverse-phase C18 columns) monitors reaction progress and purity.
  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, with characteristic shifts for the nitro (δ ~8.5 ppm) and carbonyl groups (δ ~180 ppm in ¹³C NMR).
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages (e.g., C: 67.42%, N: 5.24%) .

Advanced: How can reaction conditions be optimized to synthesize derivatives with enhanced bioactivity?

Derivatization often targets the nitro or carboxylate groups. Optimization strategies include:

  • Catalytic Reduction : Replace Na₂S with Pd/C or Raney Ni under H₂ to reduce nitro to amino groups while preserving the anthraquinone core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility during substitutions, while acidic conditions stabilize intermediates .
  • Temperature Control : Maintain 60–80°C to prevent side reactions like decarboxylation .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing structural analogs?

  • UV-Vis Spectroscopy : Anthraquinone derivatives exhibit strong absorbance at λ ~250–300 nm (π→π* transitions) and ~400–500 nm (n→π*), with shifts indicating substituent effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M-H]⁻ at m/z 266 for the parent compound) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated for methyl anthracene carboxylate derivatives .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms for nitro-group transformations?

Conflicting data on nitro reduction pathways (e.g., partial vs. complete reduction) require:

  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track intermediates via NMR .
  • Kinetic Studies : Monitor reaction progress under varying pH and reductant concentrations to identify rate-determining steps .
  • Computational Modeling : DFT calculations predict transition states and validate proposed intermediates .

Basic: What biological screening approaches are used to evaluate this compound’s bioactivity?

  • Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify activity, with IC₅₀ values compared to standards like ascorbic acid .
  • Antimicrobial Testing : Broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .

Advanced: What computational strategies predict the compound’s electronic properties for material science applications?

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) calculated via Gaussian09 predict charge transport efficiency in organic semiconductors .
  • Molecular Dynamics (MD) : Simulate self-assembly in thin films using force fields (e.g., OPLS-AA) to optimize dye-sensitized solar cell performance .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with photostability .

Basic: What handling protocols ensure stability during long-term storage?

  • Storage Conditions : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Decomposition Monitoring : Regular HPLC checks detect degradation products (e.g., anthraquinone derivatives) .

Advanced: How does the compound’s electronic structure influence its role in catalytic systems?

The anthraquinone core acts as a redox mediator in electrocatalysis:

  • Cyclic Voltammetry : Reveals reversible redox peaks at E ~-0.5 V (vs. Ag/AgCl) for the quinone/hydroquinone transition .
  • Electron-Withdrawing Groups : Nitro and carboxylate substituents lower LUMO energy, enhancing electron-accepting capacity in organic batteries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.